molecular formula C8H8O3 B12413197 4-Hydroxyphenylacetic acid-d6

4-Hydroxyphenylacetic acid-d6

Cat. No.: B12413197
M. Wt: 158.18 g/mol
InChI Key: XQXPVVBIMDBYFF-NVSFMWKBSA-N
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Description

4-Hydroxyphenylacetic acid-d6 is a deuterium-labeled derivative of 4-Hydroxyphenylacetic acid. This compound is primarily used in scientific research as a stable isotope-labeled standard. The deuterium atoms replace the hydrogen atoms in the molecule, which can help in tracing and quantifying the compound in various biological and chemical processes .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyphenylacetic acid-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxyphenylacetic acid-d6 is widely used in scientific research, including:

    Chemistry: As a stable isotope-labeled standard for tracing and quantifying chemical reactions.

    Biology: To study metabolic pathways and enzyme activities.

    Medicine: In pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

4-Hydroxyphenylacetic acid-d6 exerts its effects primarily through its role as a stable isotope-labeled compound. It is used to trace and quantify the presence of 4-Hydroxyphenylacetic acid in various biological and chemical processes. The deuterium atoms in the molecule do not significantly alter its chemical properties but allow for precise detection using mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxyphenylacetic acid-d6 is unique due to its deuterium labeling, which makes it particularly useful in tracing and quantifying studies. This labeling provides a distinct advantage in research applications where precise measurement is crucial .

Properties

Molecular Formula

C8H8O3

Molecular Weight

158.18 g/mol

IUPAC Name

2,2-dideuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/i1D,2D,3D,4D,5D2

InChI Key

XQXPVVBIMDBYFF-NVSFMWKBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])[2H])O)[2H]

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)O

Origin of Product

United States

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